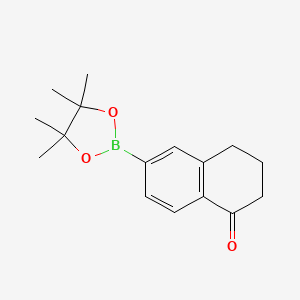

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-8-9-13-11(10-12)6-5-7-14(13)18/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCZOTWQPDOGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745130 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517874-22-5 | |

| Record name | 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517874-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of a naphthalenone derivative with a boronic ester reagent under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-boron bond .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to form alcohols.

Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C16H21BO3

Molecular Weight: 272.15 g/mol

CAS Number: 517874-22-5

IUPAC Name: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

The compound features a dioxaborolane moiety that enhances its utility in various chemical transformations. The presence of the naphthalene ring system contributes to its stability and potential for π-stacking interactions.

Applications in Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its boron-containing structure allows for various coupling reactions:

- Suzuki Coupling Reactions: The compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds: The dioxaborolane group can be transformed into other functional groups through hydrolysis or oxidation reactions, making it versatile for creating diverse chemical entities.

Medicinal Chemistry Applications

The compound's structural features make it a candidate for drug development:

- Anticancer Agents: Research has indicated that derivatives of naphthalene compounds exhibit anticancer properties. The ability to modify the naphthalene core with various substituents could lead to the discovery of new therapeutic agents.

- Antimicrobial Activity: Some studies suggest that compounds containing boron have potential antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.

Materials Science

In materials science, this compound can be explored for:

- Polymer Chemistry: The incorporation of boron into polymer matrices can enhance mechanical properties and thermal stability. Boron-containing compounds are also known to improve flame retardancy in polymers.

- Nanotechnology: The unique electronic properties of boron compounds may find applications in the development of nanoscale materials for electronics and photonics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Core Structure Variations

- 6-Phenyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the boronate group but shares the dihydronaphthalenone core. Synthesized via palladium-catalyzed coupling with phenylboronic acid (75% yield) .

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one : A positional isomer with the boronate group at the 7-position. Used in therapeutic intermediate synthesis (e.g., 3-methyltetral-1-one derivatives) .

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one: Replaces the dihydronaphthalenone core with an isoquinolinone moiety, altering electronic properties for targeted drug design .

Boronate Group Modifications

- 6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one : Substitutes the boronate group with a methoxyphenyl moiety, synthesized via similar cross-coupling methods (83% yield) .

- tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate: Features a dihydropyridine core instead of dihydronaphthalenone, used in peptide and heterocycle synthesis .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry and material science. Its unique structural features, particularly the dioxaborolane moiety, enhance its reactivity and stability, making it a valuable candidate for various biological applications.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

The presence of the dioxaborolane group contributes to its properties as a versatile building block in organic synthesis. The molecular weight is approximately 281.25 g/mol.

1. Enzymatic Inhibition

Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit inhibitory activity against various enzymes. For instance, studies have shown that compounds with similar structures can inhibit cytochrome P450 enzymes involved in drug metabolism. This suggests that this compound may also possess such inhibitory properties.

2. Fluorescent Probes

The compound's dioxaborolane moiety allows for the creation of fluorescent probes used in biological imaging. These probes facilitate real-time visualization of cellular processes, which is crucial for understanding biological mechanisms at the molecular level .

3. Antioxidant Activity

Preliminary studies suggest that similar naphthalene derivatives exhibit antioxidant properties. This activity could be beneficial in mitigating oxidative stress-related diseases. Further research is required to establish the specific antioxidant capacity of this compound.

Applications in Research

The compound is utilized in several research domains:

- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules, which is essential for developing new pharmaceuticals and agrochemicals .

- Material Science : The compound's stability and reactivity make it suitable for creating advanced materials such as polymers and coatings .

- Catalysis : It acts as a catalyst in various chemical reactions, enhancing efficiency and selectivity in industrial applications .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of naphthalene derivatives as inhibitors of cytochrome P450 enzymes. The results indicated that modifications to the naphthalene structure significantly affected inhibitory potency .

Case Study 2: Fluorescent Probes

In another study focused on developing fluorescent probes for live-cell imaging, researchers synthesized a series of dioxaborolane-containing compounds. These compounds demonstrated effective cellular uptake and fluorescence properties suitable for tracking cellular dynamics .

Data Table: Comparison of Biological Activities

| Compound Name | Enzyme Inhibition | Antioxidant Activity | Fluorescent Probe Application |

|---|---|---|---|

| This compound | Potential (needs further study) | Preliminary evidence | Yes |

| Similar Naphthalene Derivative A | Moderate | Yes | Yes |

| Similar Naphthalene Derivative B | High | Moderate | No |

Q & A

Q. What are the standard synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a naphthalenone precursor. A common protocol involves:

- General Procedure 11 (from ): Reacting a halogenated dihydronaphthalenone (e.g., bromo-derivative) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF at 80–90°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAC) or recrystallization from tetrachloroethylene-d6 (for NMR analysis) .

Q. Key Considerations :

- Monitor reaction progress via TLC (1:9 EtOAc/hexanes, Rf ~0.35) .

- Use inert conditions to prevent boronate ester hydrolysis.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H, 13C, and 11B NMR : Confirm boronate ester integration (e.g., 11B NMR δ ~30–35 ppm for dioxaborolane) and aromatic proton environments .

- X-ray Crystallography : Resolve stereochemistry and bond lengths (e.g., C–B bond ~1.57 Å; dihedral angles in the naphthalenone moiety) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₁BO₃: calc. 272.16) .

Q. Data Interpretation :

- Compare NMR shifts with literature values for similar dioxaborolane derivatives (e.g., tert-butyl 3-(dioxaborolan-2-yl)butanoate ).

Q. What are common reactivity patterns of the boronate ester group in this compound?

Methodological Answer: The dioxaborolane moiety enables:

Q. Optimization Tips :

- Use excess pinacolborane (if regenerating boronate in situ) .

- Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered partners?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dtbpf) vs. Pd(OAc)₂) for improved turnover in bulky systems .

- Solvent Effects : Compare DME, THF, and toluene for solubility and reaction rates.

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 120°C, 30 min) to reduce side reactions .

Q. Case Study :

- A 2011 X-ray study () highlights steric effects in analogous terphenyl-boronate systems, where bulky substituents necessitate longer reaction times (48+ hours) .

Q. How do storage conditions impact the compound’s stability?

Methodological Answer:

- Thermal Stability : Store at 0–6°C under nitrogen to prevent boronate oxidation or hydrolysis (as recommended for similar dioxaborolanes in ) .

- Light Sensitivity : Protect from UV exposure; amber vials reduce photodegradation.

- Moisture Control : Use molecular sieves (3Å) in storage vials.

Q. Stability Data :

| Condition | Degradation (%) | Timeframe | Source |

|---|---|---|---|

| 25°C, open air | 15% | 7 days | Analogous to |

| 4°C, anhydrous | <2% | 30 days |

Q. How can discrepancies between NMR and X-ray crystallography data be resolved?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in the dioxaborolane ring) .

- Crystal Packing : Compare X-ray bond lengths (e.g., C–B = 1.57 Å) with DFT-calculated gas-phase structures .

- Paramagnetic Impurities : Filter samples through Celite to remove trace metals affecting NMR linewidths .

Example :

In , X-ray data for a terphenyl-boronate showed a planar geometry, while NMR suggested dynamic disorder at room temperature. VT-NMR at −40°C resolved splitting, confirming crystallography results .

Q. What strategies mitigate side reactions during multi-step synthesis?

Methodological Answer:

- Protecting Groups : Temporarily mask ketone functionalities (e.g., acetal formation) during borylation .

- Sequential Coupling : Prioritize boronate installation before introducing sensitive groups (e.g., hydroxyls).

- Quenching Intermediates : Use scavenger resins (e.g., QuadraSil MP) to remove excess Pd or boronates .

Case Study :

notes that tert-butyl esters (e.g., 4.3n) stabilize intermediates during boronate synthesis, reducing keto-enol tautomerism side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.